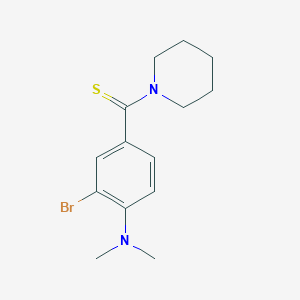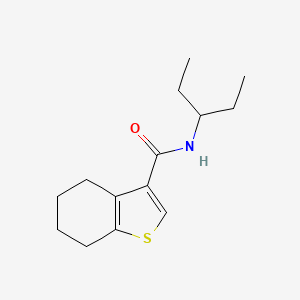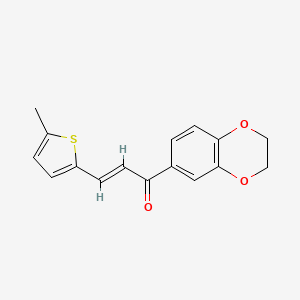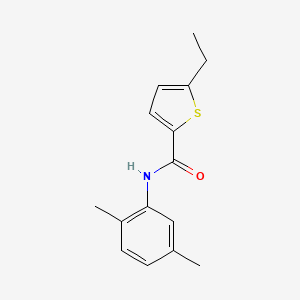
2-bromo-N,N-dimethyl-4-(1-piperidinylcarbonothioyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N,N-dimethyl-4-(1-piperidinylcarbonothioyl)aniline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BDA and has been synthesized using different methods. In
作用机制
The mechanism of action of BDA involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. Microtubules are essential for cell division, and the disruption of their dynamics can lead to cell death. BDA binds to the colchicine site of tubulin, which is involved in the regulation of microtubule dynamics.
Biochemical and Physiological Effects:
BDA has been found to have several biochemical and physiological effects. Studies have shown that BDA can induce apoptosis, a process of programmed cell death, in cancer cells. BDA has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, BDA has been found to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
BDA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. BDA has also been found to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, the limitations of BDA include its potential toxicity and the need for further studies to determine its efficacy in vivo.
未来方向
There are several future directions for the research on BDA. One of the most promising directions is the development of BDA-based anticancer drugs. Studies have shown that BDA has potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. In addition, further studies are needed to determine the efficacy of BDA in vivo and its potential toxicity. Other future directions include the exploration of the anti-inflammatory activity of BDA and its potential applications in the treatment of inflammatory diseases.
合成方法
The synthesis of BDA can be achieved using different methods. One of the most commonly used methods is the reaction of 2-bromo-4-nitroaniline with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of BDA as a yellow solid.
科学研究应用
BDA has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of BDA is in the field of cancer research. Studies have shown that BDA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDA has been found to induce cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division.
属性
IUPAC Name |
[3-bromo-4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2S/c1-16(2)13-7-6-11(10-12(13)15)14(18)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSOGJDSAMELNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=S)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)


![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)


![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)



![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)